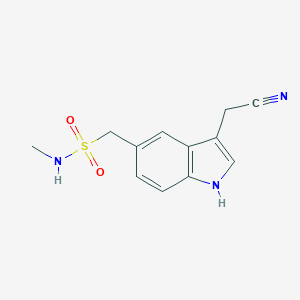

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Overview

Description

Synthesis Analysis

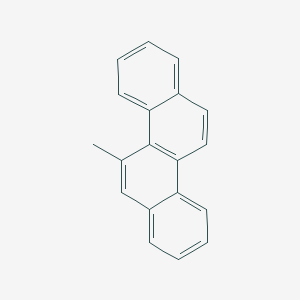

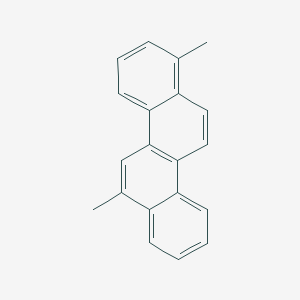

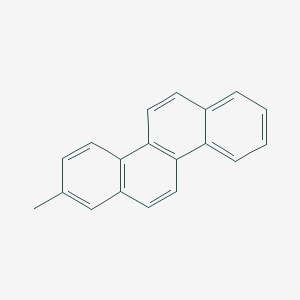

The synthesis of indole derivatives, as mentioned in the first paper, involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole. The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The presence of a free C=C bond in the quinoid ring of the starting arylsulfonamides allows the reaction to proceed under a 1,4-addition scheme, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides. High redox potential in N-(4-oxocyclohexa-2,5-diene-1-ylidene)aroylamides results in both reduction and 1,4-addition, with the 1,4-addition product being obtained only for the 2,3-dimethyl derivative .

Molecular Structure Analysis

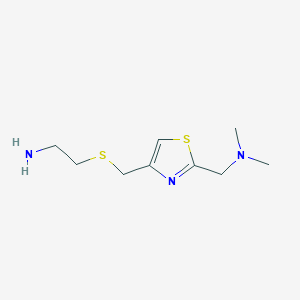

The second and third papers provide insights into the molecular structure of related compounds. In N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond is syn to both ortho- and meta-chloro substituents, which is a contrast to other similar compounds. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The molecular packing is characterized by chains formed through N—H⋯O hydrogen bonding . Similarly, N-(3,4-Dichlorophenyl)methanesulfonamide exhibits a syn conformation of the N—H bond to the meta-chloro group, with the molecules forming dimers through N—H⋯O hydrogen bonds and C—H⋯O interactions between dimers leading to a ribbonlike structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" specifically. However, the general reactivity of the indole and methanesulfonamide moieties can be inferred from the provided data. The indole derivatives synthesized in the first paper show potential biological activity, suggesting that similar compounds could also exhibit reactivity conducive to biological interactions . The hydrogen bonding observed in the structures of related methanesulfonamides indicates a potential for similar interactions in "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" .

Physical and Chemical Properties Analysis

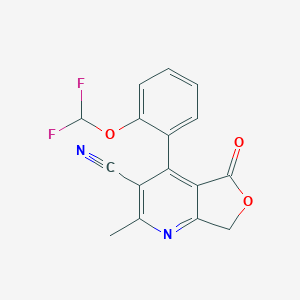

The fourth paper discusses the structural characterization of N-(2-cyanophenyl)disulfonamides, which are structurally related to the compound of interest. The characterization techniques include NMR, IR, mass spectrometry, and X-ray diffraction, with DFT calculations confirming the optimized structural parameters. These techniques and computational studies provide a comprehensive understanding of the physical and chemical properties of the compounds, which could be analogous to "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, such as "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide," play a crucial role in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) provides a framework for classifying all indole syntheses, highlighting the significance of indole alkaloids in inspiring organic synthesis chemists. Their work offers insights into the methodologies for preparing indole derivatives, potentially including compounds like "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" (Taber & Tirunahari, 2011).

Green Chemistry and Methane Conversion

The conversion of methane into more valuable compounds is an area of green chemistry with significant implications for sustainability. Adebajo (2007) discusses the catalytic methylation of aromatics as a new route for converting methane to higher hydrocarbons. This research highlights the potential of using methane, a greenhouse gas, as a feedstock for synthesizing complex organic molecules, possibly including "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" (Adebajo, 2007).

Homogeneous Functionalization of Methane

Gunsalus et al. (2017) review homogeneous systems for converting methane to functionalized products. Their classification of various reports based on practical and mechanistic considerations offers a backdrop for understanding the transformation of methane into compounds with added value. This research context may provide a foundation for the synthesis and application of "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide" by leveraging methane as a carbon source (Gunsalus et al., 2017).

properties

IUPAC Name |

1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBOCMIZDNGJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)